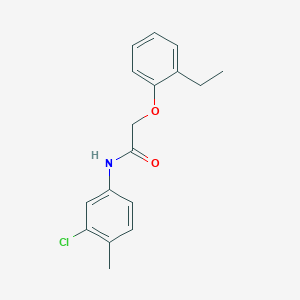![molecular formula C19H14N4O2S B5552876 5-(2-furyl)-4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5552876.png)
5-(2-furyl)-4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol
説明
5-(2-furyl)-4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
科学的研究の応用
Corrosion Inhibition
The Schiff’s base derivatives, including compounds structurally similar to 5-(2-furyl)-4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol, have been studied for their role as corrosion inhibitors. Research indicates these compounds, specifically Schiff’s bases like (3-phenylallylidene) amino-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol, show effective corrosion inhibition for mild steel in hydrochloric acid solutions. The inhibitors follow Langmuir adsorption isotherm and potentiodynamic polarization data suggests a mixed mode of corrosion inhibition. Molecular structure plays a significant role in inhibition efficiency, as explored through density function theory (DFT) methods and surface analysis, indicating the formation of a protective inhibitor film on the mild steel surface (Ansari, Quraishi, & Singh, 2014).
Antioxidant and Antimicrobial Properties
Schiff’s base derivatives of triazole, including compounds akin to this compound, are also noted for their antioxidant and antimicrobial properties. For example, certain Schiff’s base derivatives have demonstrated potent antioxidant activity in various assays such as nitric oxide, hydrogen peroxide, and DPPH radical scavenging assays. The presence of electron-releasing groups in these compounds is linked to their potent antioxidant activity. Additionally, some of these compounds have shown antimicrobial and antituberculosis activity, suggesting their potential in medical applications (Maddila, Momin, Gorle, Palakondu, & Jonnalagadda, 2015).
Interaction with Biological Targets
Another important application is the interaction of these compounds with biological targets. Triazole Schiff’s bases, structurally related to this compound, have been studied for their inhibitory kinetics on tyrosinase activity, a key enzyme in melanin synthesis. These compounds have shown significant inhibitory effects, suggesting their potential use in developing antityrosinase agents, which can be important in treating hyperpigmentation disorders (Yu et al., 2015).
Therapeutic Applications
The triazole derivatives have been studied for their potential in therapeutic applications. For instance, derivatives of 1,2,4-triazole have been investigated for their diuretic activities, with some showing both diuretic and antidiuretic effects. These findings suggest their potential as novel therapeutic agents for conditions requiring diuretic interventions (Kravchenko, 2018).
Molecular Docking and Drug Design
Research into the molecular docking and drug design potential of triazole derivatives, including compounds similar to this compound, has been conducted. These studies focus on the interaction of these compounds with various biological targets, predicting their inhibitory activity against diseases like tuberculosis. This research is crucial for the development of new drugs based on the triazole scaffold (Kumar et al., 2021).
特性
IUPAC Name |
3-(furan-2-yl)-4-[(E)-(3-phenoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2S/c26-19-22-21-18(17-10-5-11-24-17)23(19)20-13-14-6-4-9-16(12-14)25-15-7-2-1-3-8-15/h1-13H,(H,22,26)/b20-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEHMSKOAOHSCL-DEDYPNTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NN3C(=NNC3=S)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/N3C(=NNC3=S)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5552794.png)


![4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5552804.png)
![1-[1-cyclohexyl-5-(cyclohexylamino)-1H-1,2,3-triazol-4-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B5552810.png)

![2-benzyl-8-[5-(methoxymethyl)-2-furoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5552820.png)
![5-(4-methylphenyl)-4-(1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B5552825.png)
![N-{[(2-furylmethyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5552826.png)
![8-[3-(2-furyl)-4-phenylbutanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5552836.png)

![6-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5552861.png)
![2-[2-(dimethylamino)ethyl]-9-(2-fluoro-5-methylbenzyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5552868.png)
![2-{3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrazine](/img/structure/B5552875.png)
